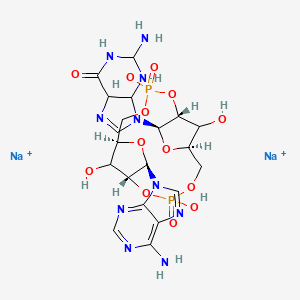

2'2'-cGAMP

説明

Structure

2D Structure

特性

IUPAC Name |

disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-2,3,4,5-tetrahydro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAANMXFZNIJRX-VVHLBRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3NC(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N10Na2O13P2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cornerstone of Innate Immunity: A Technical Guide to the Discovery and Synthesis of 2'3'-cGAMP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (cGAMP) has emerged as a critical second messenger in the innate immune system, acting as the key activator of the STING (Stimulator of Interferon Genes) pathway. This guide provides a comprehensive technical overview of the discovery of 2'3'-cGAMP, the canonical mammalian cGAMP, and details the enzymatic and chemical methods for its synthesis. It is designed to serve as a valuable resource for researchers in immunology, oncology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological and chemical processes.

Discovery of 2'3'-cGAMP: A New Paradigm in Innate Immune Sensing

The discovery of 2'3'-cGAMP is intrinsically linked to the elucidation of the cGAS-STING signaling pathway, a pivotal mechanism for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.

The Identification of cGAS as a Cytosolic DNA Sensor

Prior to 2013, it was known that cytosolic double-stranded DNA (dsDNA) could trigger a potent type I interferon response, and that this response was dependent on the endoplasmic reticulum-resident protein STING. However, the direct sensor of cytosolic dsDNA remained elusive. Through meticulous biochemical fractionation of cell extracts and quantitative mass spectrometry, the laboratory of Zhijian J. Chen identified cyclic GMP-AMP synthase (cGAS) as the protein responsible for this sensing activity.[1] Their seminal work, published in Science in 2013, demonstrated that cGAS binds to cytosolic dsDNA, triggering its enzymatic activity.[1]

Unveiling 2'3'-cGAMP as the Second Messenger

In a parallel and equally groundbreaking study, the Chen lab also identified the product of the cGAS-catalyzed reaction: a cyclic dinucleotide composed of guanosine monophosphate and adenosine monophosphate.[2] Initially, this molecule was presumed to have the canonical 3'-5', 3'-5' phosphodiester linkages found in bacterial cyclic dinucleotides. However, further structural and functional analyses revealed a unique, non-canonical linkage: one 2'-5' and one 3'-5' phosphodiester bond. This distinct molecule was named 2'3'-cGAMP.[3] It was found to bind to STING with high affinity, inducing a conformational change that leads to the activation of downstream signaling cascades and the production of type I interferons and other inflammatory cytokines.[3]

The cGAS-STING Signaling Pathway

The discovery of 2'3'-cGAMP solidified the understanding of a new signaling axis central to innate immunity.

Synthesis of 2'3'-cGAMP

The availability of pure, synthetic 2'3'-cGAMP is crucial for research and therapeutic development. Both enzymatic and chemical synthesis methods have been established.

Enzymatic Synthesis

Enzymatic synthesis utilizes the catalytic activity of cGAS to produce 2'3'-cGAMP from ATP and GTP in the presence of a dsDNA activator. This method offers high specificity and yield, and avoids the use of harsh organic solvents.

This protocol is a generalized procedure based on methodologies described in the literature.

-

Expression and Purification of cGAS:

-

Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the sequence for a constitutively active or full-length cGAS (e.g., murine cGAS).

-

Culture the transformed E. coli in a suitable medium (e.g., LB or a defined minimal medium) and induce protein expression with IPTG.

-

Harvest the cells by centrifugation and lyse them using sonication or a French press in a lysis buffer containing protease inhibitors.

-

Purify the cGAS protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged cGAS).

-

Dialyze the purified cGAS against a storage buffer and determine its concentration.

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the following components in a suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂):

-

Purified cGAS (e.g., 0.1 µM)

-

dsDNA activator (e.g., herring testis DNA or a long synthetic oligonucleotide at 2 nM)

-

ATP (e.g., 100 µM)

-

GTP (e.g., 100 µM)

-

-

Incubate the reaction mixture at 37°C for 1-4 hours.

-

-

Purification of 2'3'-cGAMP:

-

Terminate the reaction by heat inactivation of the cGAS enzyme (e.g., 95°C for 5 minutes).

-

Centrifuge the reaction mixture to pellet the denatured protein and any precipitated DNA.

-

Filter the supernatant through a 0.22 µm filter.

-

Purify 2'3'-cGAMP from the filtered supernatant using high-performance liquid chromatography (HPLC) with an anion exchange or reverse-phase column. A common method involves a gradient of ammonium acetate or a similar volatile buffer.

-

-

Analysis and Quantification:

-

Confirm the identity and purity of the synthesized 2'3'-cGAMP using liquid chromatography-mass spectrometry (LC-MS).

-

Quantify the yield of 2'3'-cGAMP by measuring its absorbance at 254 nm and comparing it to a standard curve.

-

Chemical Synthesis

Chemical synthesis of 2'3'-cGAMP typically employs phosphoramidite chemistry, allowing for the precise construction of the mixed-linkage cyclic dinucleotide. While this method can be more labor-intensive and may have lower overall yields compared to enzymatic synthesis, it offers greater flexibility for producing modified analogs of 2'3'-cGAMP.

This protocol outlines the general steps for the chemical synthesis of 2'3'-cGAMP, based on established phosphoramidite strategies.

-

Preparation of Protected Mononucleotide Building Blocks:

-

Synthesize or procure appropriately protected guanosine and adenosine phosphoramidites. This includes protection of the exocyclic amines (e.g., with benzoyl or isobutyryl groups), the 5'-hydroxyl (e.g., with dimethoxytrityl, DMT), and the 2'- and 3'-hydroxyl groups (e.g., with tert-butyldimethylsilyl, TBDMS).

-

-

Solid-Phase or Solution-Phase Synthesis of the Linear Dinucleotide:

-

Couple the first protected nucleoside to a solid support or use it as the starting material in solution.

-

Sequentially couple the second phosphoramidite building block to form the linear dinucleotide with the desired 2'-5' or 3'-5' linkage. This involves a cycle of deprotection of the 5'-hydroxyl group, coupling with the phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the phosphite triester to a phosphate triester.

-

-

Intramolecular Cyclization:

-

After the synthesis of the linear dinucleotide, remove the protecting group from the terminal hydroxyl group.

-

Perform an intramolecular cyclization reaction to form the second phosphodiester bond. This is typically achieved using a coupling agent such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a catalyst like N-methylimidazole.

-

-

Deprotection:

-

Remove all remaining protecting groups from the nucleobases, the sugar moieties, and the phosphate backbone. This is usually a multi-step process involving treatment with a base (e.g., aqueous ammonia) and a fluoride source (e.g., triethylamine trihydrofluoride) to remove the silyl protecting groups.

-

-

Purification and Analysis:

-

Purify the crude 2'3'-cGAMP by HPLC, typically using an anion exchange or reverse-phase column.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of 2'3'-cGAMP.

Table 1: Comparison of 2'3'-cGAMP Synthesis Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

| Starting Materials | ATP, GTP, dsDNA, cGAS | Protected nucleoside phosphoramidites |

| Typical Yield | 85-95% | 5-30% |

| Key Advantages | High yield, high specificity, environmentally friendly | Versatility for analog synthesis |

| Key Disadvantages | Requires purified, active enzyme | Multi-step, lower overall yield, use of organic solvents |

Table 2: Biological Activity of 2'3'-cGAMP

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to human STING | ~3.79 nM | Isothermal Titration Calorimetry (ITC) | |

| EC50 for IFN-β induction (in THP-1 cells) | ~1 µg/mL | ELISA |

Key Experimental Protocols for Studying 2'3'-cGAMP Function

STING Activation Assay

This assay is used to determine the ability of synthesized 2'3'-cGAMP or its analogs to activate the STING pathway in cells.

This protocol is a general guideline for assessing STING activation in a cell-based assay.

-

Cell Culture:

-

Culture a suitable reporter cell line (e.g., THP-1 Dual™ cells, which express a secreted luciferase under the control of an IRF-inducible promoter, or HEK293T cells co-transfected with STING and an IFN-β promoter-luciferase reporter).

-

-

Cell Stimulation:

-

Treat the cells with varying concentrations of 2'3'-cGAMP. As 2'3'-cGAMP does not readily cross the cell membrane, it needs to be delivered into the cytoplasm. This can be achieved by:

-

Transfection: Using a lipid-based transfection reagent.

-

Electroporation: Applying an electrical pulse to transiently permeabilize the cell membrane.

-

Digitonin Permeabilization: Using a mild detergent to create pores in the plasma membrane.

-

-

Include appropriate positive (e.g., a known STING agonist) and negative (e.g., vehicle control) controls.

-

-

Assay Readout:

-

After a suitable incubation period (e.g., 6-24 hours), assess STING activation by one of the following methods:

-

Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase) in the cell lysate or supernatant.

-

ELISA: Quantify the secretion of IFN-β or other cytokines into the cell culture medium.

-

Western Blot: Analyze cell lysates for the phosphorylation of STING, TBK1, or IRF3.

-

qRT-PCR: Measure the upregulation of IFN-β mRNA or other interferon-stimulated genes.

-

-

Conclusion

The discovery of 2'3'-cGAMP and the cGAS-STING pathway has fundamentally advanced our understanding of innate immunity. The ability to synthesize this crucial second messenger through both enzymatic and chemical means has empowered researchers to probe the intricacies of this signaling cascade and to develop novel immunotherapies for a range of diseases, including cancer and infectious diseases. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and innovation in this exciting and rapidly evolving field.

References

- 1. Cyclic GMP-AMP synthase is a cytosolic DNA sensor that activates the type I interferon pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of 2'2'-cGAMP STING Activation

This guide provides a detailed overview of the mechanism by which 2'2'-cyclic GMP-AMP (this compound), a synthetic cyclic dinucleotide, activates the Stimulator of Interferon Genes (STING) pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling cascade and experimental workflows.

Introduction to the cGAS-STING Pathway and this compound

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the endogenous second messenger 2'3'-cGAMP.[1][2] This molecule binds to and activates the endoplasmic reticulum (ER)-resident protein STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.

While 2'3'-cGAMP is the canonical, high-affinity endogenous ligand for human STING, other cyclic dinucleotides (CDNs), including the synthetic isomer this compound, can also activate the pathway. This compound contains non-canonical 2'5'-phosphodiester bonds and serves as a valuable tool for studying STING signaling. Although it binds to STING with a lower affinity than 2'3'-cGAMP, it potently induces a downstream IFN-β response, making it a relevant molecule for research and therapeutic development.

The Core Mechanism of this compound-Mediated STING Activation

The activation of STING by this compound follows a multi-step process that is analogous to the activation by the endogenous ligand 2'3'-cGAMP.

Ligand Binding and STING Dimer Conformational Change

STING exists as a dimer in the ER membrane. The process begins with the binding of one molecule of this compound to the V-shaped ligand-binding domain (LBD) of the STING dimer. This binding event induces a significant conformational change, causing the LBDs to close over the ligand. This "closed" conformation is the first crucial step in STING activation.

STING Oligomerization and Translocation

The ligand-induced conformational change promotes the oligomerization of STING dimers. These higher-order oligomers are then trafficked from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus. This translocation is an essential step for the recruitment of downstream signaling components.

Recruitment and Activation of TBK1

In the Golgi, the C-terminal tail (CTT) of the activated STING oligomer becomes accessible and serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). The oligomerization of STING brings multiple TBK1 molecules into close proximity, facilitating their trans-autophosphorylation and activation.

Phosphorylation of IRF3 and NF-κB Activation

Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) at multiple serine residues. This phosphorylation event causes IRF3 to dimerize and translocate from the cytoplasm to the nucleus. Concurrently, the STING pathway can also lead to the activation of the NF-κB signaling pathway, which is necessary for the induction of a full pro-inflammatory gene expression profile.

Induction of Type I Interferons and Pro-inflammatory Cytokines

In the nucleus, the activated IRF3 dimer, along with NF-κB, binds to the promoter regions of target genes, driving the transcription of type I interferons (e.g., IFN-β) and a host of other pro-inflammatory cytokines and chemokines. These secreted molecules then act in an autocrine and paracrine manner to establish an antiviral state and modulate the broader immune response.

Quantitative Data: Ligand Binding and Functional Potency

The binding affinity and functional activity of different CDNs for STING vary significantly. The following table summarizes key quantitative data for this compound in comparison to other important STING ligands.

| Cyclic Dinucleotide (CDN) | Binding Affinity (Kd) to Human STING | Functional Potency (EC50) of IFN-β Induction | Linkage Type | Source |

| This compound | 287 nM | 15.8 nM (in L929 cells) | 2'-5', 2'-5' | Synthetic |

| 2'3'-cGAMP | 3.79 nM | 19.4 nM (in L929 cells) | 2'-5', 3'-5' | Endogenous Mammalian |

| 3'3'-cGAMP | 1.04 µM | - | 3'-5', 3'-5' | Bacterial |

| c-di-GMP | 1.21 µM | - | 3'-5', 3'-5' | Bacterial |

| 3'2'-cGAMP | 1.61 µM | - | 3'-5', 2'-5' | - |

Note: Binding affinities and EC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols

This section details common methodologies used to investigate the activation of the STING pathway by this compound.

STING Activation Reporter Assay (Luciferase-Based)

This assay measures the transcriptional activity of IRF3 or NF-κB, providing a quantitative readout of STING pathway activation.

Principle: HEK293T cells, which have low endogenous STING expression, are co-transfected with plasmids expressing human STING and a reporter plasmid containing the firefly luciferase gene under the control of an IRF3- or NF-κB-responsive promoter (e.g., IFN-β promoter). A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency. Activation of STING leads to the expression of firefly luciferase, and the resulting luminescence is measured.

Detailed Protocol:

-

Cell Seeding (Day 1): Plate HEK293T cells in a 24-well plate at a density of approximately 200,000 cells per well.

-

Transfection (Day 1): Co-transfect the cells with plasmids for STING, the firefly luciferase reporter, and the Renilla luciferase control using a suitable transfection reagent like Lipofectamine. Incubate for 18-24 hours.

-

Stimulation (Day 2): Transfect the cells with this compound (typically at concentrations ranging from 0.5 to 2 µg/mL) using a lipid-based transfection reagent to deliver the CDN into the cytoplasm. Incubate for another 18-24 hours.

-

Cell Lysis (Day 3): Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Measurement (Day 3): Use a dual-luciferase reporter assay system. Transfer the cell lysate to an opaque 96-well plate. Measure firefly luciferase activity first, then add the quenching reagent and measure Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of stimulated cells to that of unstimulated controls.

Western Blotting for Phosphorylated Signaling Proteins

This method directly assesses the activation of key proteins in the STING signaling cascade by detecting their phosphorylated forms.

Principle: Upon STING activation, TBK1 and IRF3 are phosphorylated. Western blotting uses specific antibodies to detect the total and phosphorylated forms of these proteins (e.g., p-TBK1, p-IRF3, and p-STING), allowing for a semi-quantitative assessment of pathway activation.

Detailed Protocol:

-

Cell Seeding and Stimulation: Seed cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) in 6-well plates. Stimulate the cells with this compound for a defined period (e.g., 0, 1, 3, 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), total STING, total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations: Signaling Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate the key processes described in this guide.

Caption: The this compound STING signaling pathway.

Caption: Experimental workflow for a STING luciferase reporter assay.

Caption: Experimental workflow for Western Blot analysis.

References

downstream signaling of 2'2'-cGAMP activation

An In-depth Technical Guide to the Downstream Signaling of 2'3'-cGAMP

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage.[1] Upon activation by dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2][3] It is important to note that while other cGAMP isomers exist, such as the bacterially derived 3'3'-cGAMP, the endogenous high-affinity ligand for mammalian STING is 2'3'-cGAMP, featuring a unique 2'-5' phosphodiester linkage.[4][5] This guide provides a detailed overview of the downstream signaling events following the activation of STING by its endogenous ligand, 2'3'-cGAMP.

Core Signaling Pathway of 2'3'-cGAMP Activation

The activation of STING by 2'3'-cGAMP initiates a multi-step signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines.

-

Ligand Binding and STING Activation: Under basal conditions, STING resides as a dimer on the endoplasmic reticulum (ER) membrane. The binding of 2'3'-cGAMP to a V-shaped cleft in the cytoplasmic ligand-binding domain of the STING dimer induces a significant conformational change, effectively enclosing the ligand and activating the STING protein.

-

Translocation and Scaffolding: Activated STING traffics from the ER, through the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, to perinuclear vesicles. This translocation is a crucial step for signal propagation.

-

TBK1 Recruitment and Activation: During its transit, the C-terminal tail (CTT) of activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then autophosphorylates and phosphorylates STING itself, creating docking sites for further downstream effectors.

-

IRF3 Phosphorylation: STING functions as a scaffold, bringing the transcription factor Interferon Regulatory Factor 3 (IRF3) into close proximity with the activated TBK1. TBK1 phosphorylates IRF3 at multiple serine/threonine residues in its C-terminal domain.

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylation induces the dimerization of IRF3, which unmasks a nuclear localization signal. The active IRF3 dimer then translocates into the nucleus.

-

Type I Interferon Gene Transcription: In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I IFN genes (e.g., IFNB1) and other IFN-stimulated genes (ISGs), driving their transcription.

-

NF-κB Pathway Activation: In parallel to the IRF3 axis, STING activation also leads to the induction of the Nuclear Factor-κB (NF-κB) pathway. This is also mediated by TBK1 and leads to the transcription of a distinct set of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.

References

- 1. The cGAS–STING pathway as a therapeutic target in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. invivogen.com [invivogen.com]

- 5. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of 2’2’-cGAMP and 2’3’-cGAMP in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (cGAMP) is a pivotal second messenger in the innate immune system, acting as a direct agonist of the STING (Stimulator of Interferator Genes) protein. The discovery of different cGAMP linkage isomers, primarily the mammalian 2’3’-cGAMP and the bacterial-derived 2’2’-cGAMP, has revealed nuanced yet critical differences in their biological functions and potencies. This technical guide provides a comprehensive comparison of 2’2’-cGAMP and 2’3’-cGAMP, focusing on their respective roles in activating the cGAS-STING signaling pathway. We present a detailed overview of their synthesis, a comparative analysis of their binding affinities and downstream signaling activities through structured data tables, in-depth experimental protocols for their characterization, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in immunology and drug development.

Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The cGAS-STING pathway is a key cytosolic DNA sensing pathway that, upon activation, leads to the production of type I interferons (IFNs) and other inflammatory cytokines, mounting an antiviral and antitumor response.[1][2]

The central signaling molecule in this pathway is cyclic GMP-AMP (cGAMP). In mammals, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes 2’3’-cGAMP in response to cytosolic double-stranded DNA (dsDNA).[3][4] This isomer contains one 2’-5’ and one 3’-5’ phosphodiester bond. Conversely, bacteria produce various cyclic dinucleotides, including 3’3’-cGAMP and the non-canonical 2’2’-cGAMP, both of which contain two identical phosphodiester linkages.[5] While both 2’2’-cGAMP and 2’3’-cGAMP can activate STING, they exhibit significant differences in their affinity for STING and the magnitude of the downstream immune response they elicit. Understanding these differences is crucial for the development of novel STING-targeted therapeutics.

Synthesis and Origin

2’3’-cGAMP: The Endogenous Mammalian Ligand

In mammalian cells, 2’3’-cGAMP is synthesized by cGAS upon binding to cytosolic dsDNA. This process is a hallmark of viral infections, cellular damage, and cancer. The synthesis involves a series of enzymatic steps catalyzed by cGAS, utilizing ATP and GTP as substrates.

2’2’-cGAMP: A Bacterial Second Messenger

While 3’3’-linked cyclic dinucleotides are more common in bacteria, some bacterial cGAS-like enzymes, known as DncV-like nucleotidyltransferases (CD-NTases), can synthesize 2’2’-cGAMP. This isomer, along with other bacterial CDNs, can be introduced into host cells during infection and activate the host STING pathway.

Comparative Biological Activity

The primary determinant of the biological function of cGAMP isomers is their ability to bind to and activate STING. This interaction triggers a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I IFN genes.

Binding Affinity to STING

Quantitative data from various studies consistently demonstrate that 2’3’-cGAMP has a significantly higher binding affinity for human STING compared to 2’2’-cGAMP. This is reflected in their dissociation constants (Kd).

| cGAMP Isomer | Human STING (H232 allele) Binding Affinity (Kd) | Reference |

| 2’3’-cGAMP | 3.79 nM | |

| 2’2’-cGAMP | 287 nM | |

| 3’3’-cGAMP | 1.04 µM | |

| c-di-GMP | 1.21 µM |

Table 1: Comparative binding affinities of cGAMP isomers to human STING.

Induction of Downstream Signaling

The higher binding affinity of 2’3’-cGAMP generally translates to more potent induction of downstream signaling events, such as the production of IFN-β. However, both isomers are capable of inducing a robust immune response. The half-maximal effective concentration (EC50) is a common measure of a ligand's functional potency.

| cGAMP Isomer | IFN-β Induction in L929 cells (EC50) | Reference |

| 2’3’-cGAMP | ~15-42 nM | |

| 2’2’-cGAMP | ~15-42 nM | |

| 3’3’-cGAMP | ~15-42 nM | |

| c-di-GMP | >500 nM |

Table 2: Comparative potency of cGAMP isomers in inducing IFN-β production. Note that while binding affinities differ significantly, the EC50 values for IFN-β induction by the cGAMP isomers are surprisingly similar in this particular study, suggesting that other factors beyond simple binding affinity may influence the cellular response.

Signaling Pathways

The canonical signaling pathway initiated by both 2’2’-cGAMP and 2’3’-cGAMP is the cGAS-STING pathway, leading to type I interferon production.

Canonical cGAS-STING Signaling Pathway. This diagram illustrates the activation of the STING pathway by both endogenous 2’3’-cGAMP and bacterial cGAMP isomers, leading to the production of type I interferons.

Experimental Protocols

In Vitro STING Activation Assay (Luciferase Reporter)

This protocol is designed to quantify the activation of the STING pathway in response to cGAMP isomers using a luciferase reporter system.

Materials:

-

HEK293T cells

-

STING expression plasmid

-

IFN-β promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 3000

-

Opti-MEM

-

2’2’-cGAMP and 2’3’-cGAMP

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the STING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

-

Stimulation: 24 hours post-transfection, transfect the cells with varying concentrations of 2’2’-cGAMP or 2’3’-cGAMP using Lipofectamine 3000.

-

Lysis and Luciferase Assay: 18-24 hours after stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the cGAMP concentration to determine the EC50 value for each isomer.

Workflow for STING Activation Luciferase Reporter Assay. This diagram outlines the key steps in quantifying STING activation in response to cGAMP isomers.

Western Blot for IRF3 Phosphorylation

This protocol details the detection of phosphorylated IRF3, a key downstream marker of STING activation.

Materials:

-

THP-1 cells or other suitable cell line

-

2’2’-cGAMP and 2’3’-cGAMP

-

Digitonin for cell permeabilization

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat THP-1 cells with 2’2’-cGAMP or 2’3’-cGAMP at desired concentrations and time points. As cGAMP does not readily cross the cell membrane, permeabilization with a low concentration of digitonin is required.

-

Cell Lysis: Lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated IRF3 levels to total IRF3 and the loading control (β-actin).

Workflow for Western Blot Analysis of IRF3 Phosphorylation. This diagram illustrates the procedure for detecting the activation of IRF3, a downstream effector of STING signaling.

Conclusion

The distinct biological activities of 2’2’-cGAMP and 2’3’-cGAMP underscore the specificity of the cGAS-STING signaling pathway. While both isomers can activate STING, the endogenous mammalian ligand, 2’3’-cGAMP, exhibits superior binding affinity, leading to a more potent, though not always proportionally so, downstream immune response. For researchers in immunology and drug development, a thorough understanding of these differences is paramount. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for further investigation into STING agonists and antagonists, with the ultimate goal of harnessing the power of the innate immune system for therapeutic benefit. The development of synthetic cGAMP analogs with improved stability and cell permeability remains an active area of research, with the potential to yield novel immunotherapies for cancer and infectious diseases.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The virus-induced cyclic dinucleotide 2′3′-c-di-GMP mediates STING-dependent antiviral immunity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'2'-cGAMP as a Non-Canonical Cyclic Dinucleotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system serves as the primary line of defense against invading pathogens and cellular insults. A central player in this intricate network is the cGAS-STING signaling pathway, which detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. Upon activation, cyclic GMP-AMP synthase (cGAS) synthesizes a second messenger, cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) protein. While the canonical cGAMP isomer produced by mammalian cGAS is 2'3'-cGAMP, featuring one 2'-5' and one 3'-5' phosphodiester bond, other non-canonical isomers, such as 2'2'-cGAMP, also play significant roles in modulating the STING pathway. This technical guide provides a comprehensive overview of this compound, detailing its interaction with STING, the downstream signaling cascade, comparative quantitative data, and key experimental protocols for its study.

The Non-Canonical Nature of this compound

Cyclic dinucleotides (CDNs) are a diverse class of second messengers. The "non-canonical" designation of this compound arises from its phosphodiester linkage configuration. Unlike the canonical 3'5'-3'5' linkages found in bacterial CDNs or the mixed 2'5'-3'5' linkage of mammalian 2'3'-cGAMP, this compound possesses two 2'-5' phosphodiester bonds. This structural distinction significantly influences its binding affinity for STING and the subsequent downstream signaling events. While not the primary endogenous ligand in mammals, synthetic this compound is a valuable tool for probing the structural and functional nuances of STING activation.[1]

The cGAS-STING Signaling Pathway

The activation of the innate immune response by cytosolic dsDNA is a tightly regulated process orchestrated by the cGAS-STING pathway.

Signaling Pathway Diagram

Caption: The cGAS-STING signaling cascade initiated by cytosolic dsDNA.

The process unfolds as follows:

-

DNA Sensing: Cytosolic dsDNA is recognized by and binds to cGAS.[2][3]

-

cGAMP Synthesis: This binding event triggers a conformational change in cGAS, activating its enzymatic function to synthesize cGAMP from ATP and GTP.[2][3]

-

STING Activation: cGAMP, acting as a second messenger, binds to the STING dimer located on the endoplasmic reticulum (ER) membrane.

-

Translocation and Oligomerization: Ligand binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.

-

Downstream Signaling: In the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).

-

Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in an antiviral and anti-tumor immune response.

Quantitative Data: Binding Affinities of Cyclic Dinucleotides to STING

The binding affinity of various CDNs to STING is a critical determinant of the potency of the downstream immune response. The equilibrium dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a higher binding affinity.

| Ligand | STING Variant | Binding Affinity (Kd) | Method | Reference(s) |

| This compound | Human | 287 nM | Not Specified | |

| 2'3'-cGAMP | Human (Wild Type) | 3.79 nM | ITC, SPR | |

| 3'3'-cGAMP | Human | 1.04 µM | Not Specified | |

| c-di-GMP | Human | 1.21 µM | Not Specified | |

| 3'2'-cGAMP | Drosophila | 0.4 mM - 1 mM | MicroScale Thermophoresis | |

| 2'3'-c-di-GMP | Drosophila | 28.2 µM - 36.7 µM | MicroScale Thermophoresis |

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance

As evidenced by the data, this compound exhibits a stronger binding affinity to human STING than several other non-canonical and bacterial CDNs, though it is less potent than the endogenous mammalian ligand, 2'3'-cGAMP.

Experimental Protocols

In Vitro cGAS Activity Assay

This protocol outlines the in vitro synthesis of cGAMP by recombinant cGAS, which can be adapted to produce this compound with appropriate precursor analogs. The product is typically quantified by thin-layer chromatography (TLC) or HPLC.

Experimental Workflow: In Vitro cGAS Assay

Caption: A typical workflow for an in vitro cGAS activity assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 35 mM KCl), 5 mM Mg(OAc)₂, 1 mM DTT, an activating dsDNA (e.g., 45 bp interferon stimulatory DNA), ATP, GTP, and a radiolabel such as [α-³²P]ATP.

-

Enzyme Addition: Add purified recombinant cGAS to the reaction mixture to initiate the synthesis.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).

-

Reaction Termination: Stop the reaction, for example, by heat inactivation at 95°C for 2 minutes.

-

Sample Preparation for TLC: Treat the reaction products with alkaline phosphatase to remove unincorporated labeled nucleotides.

-

Analysis: Spot the treated sample onto a TLC plate and separate the components using an appropriate solvent system. Visualize and quantify the radiolabeled cGAMP product using autoradiography.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of cGAMP isomers.

Experimental Workflow: HPLC Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Methodology:

-

Sample Preparation: Prepare cell lysates or in vitro reaction samples. For cellular samples, lyse cells and clarify the lysate by centrifugation.

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of purified this compound.

-

HPLC System: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 256 nm.

-

Mobile Phase and Gradient: A typical mobile phase consists of Solvent A (e.g., 5 mM Ammonium Acetate) and Solvent B (e.g., Acetonitrile). A gradient elution is used to separate the components, for instance, starting with a low percentage of Solvent B and linearly increasing it over time.

-

Injection and Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples. Identify the this compound peak based on its retention time compared to the standard.

-

Quantification: Integrate the peak area of this compound in the samples and calculate the concentration using the standard curve.

STING Activation Assay in Cells

This protocol describes how to assess the activation of the STING pathway in a cellular context, typically by measuring the expression of downstream target genes like IFN-β.

Experimental Workflow: Cellular STING Activation Assay

Caption: Workflow for assessing STING pathway activation in cultured cells.

Methodology:

-

Cell Culture: Seed an appropriate cell line (e.g., human THP-1 monocytes, mouse embryonic fibroblasts) in a multi-well plate.

-

Stimulation: Treat the cells with varying concentrations of this compound. Include positive controls (e.g., 2'3'-cGAMP) and a vehicle control.

-

Incubation: Incubate the cells for a suitable duration to allow for STING pathway activation and downstream gene expression (e.g., 4-24 hours).

-

Analysis of STING Activation:

-

Western Blotting: Harvest cell lysates and perform western blotting to detect the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3.

-

RT-qPCR: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of target genes like IFNB1.

-

ELISA: Collect the cell culture supernatant and use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secreted IFN-β protein.

-

Conclusion

This compound, as a non-canonical cyclic dinucleotide, serves as an invaluable tool for dissecting the intricacies of the cGAS-STING signaling pathway. Its unique structural properties and distinct binding affinity for STING provide a basis for comparative studies that can illuminate the molecular mechanisms of ligand recognition and signal transduction. The experimental protocols detailed in this guide offer a framework for researchers to quantitatively assess the synthesis and activity of this compound and other related molecules, thereby facilitating the development of novel therapeutics targeting this critical innate immune pathway for applications in infectious diseases, autoimmune disorders, and cancer immunotherapy.

References

Structural Basis for 2'3'-cGAMP Binding to STING: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the structural and thermodynamic basis of the interaction between the endogenous second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) and the Stimulator of Interferon Genes (STING) protein. Understanding this critical interaction is paramount for the development of novel therapeutics targeting the cGAS-STING pathway for applications in immuno-oncology, autoimmune disorders, and infectious diseases.

Core Interaction: Structural Overview

The binding of 2'3'-cGAMP to the C-terminal domain (CTD) of the STING protein is the pivotal event that triggers a cascade of conformational changes, leading to the activation of downstream innate immune signaling. STING exists as a homodimer, and the 2'3'-cGAMP binding site is located at the interface of the two monomers within the cytosolic ligand-binding domain (LBD).

Upon binding, 2'3'-cGAMP induces a significant conformational change in the STING dimer, causing the "lid" region of the LBD to close over the ligand-binding pocket. This ligand-induced closure stabilizes a more compact and "active" conformation of the STING dimer.[1][2] This initial conformational change is the first step in a series of events that includes a dramatic 180° rotation of the LBD relative to the transmembrane domains, leading to the formation of STING tetramers and higher-order oligomers.[3] This oligomerization is essential for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons.[3][4]

Quantitative Data: Binding Affinity and Structural Parameters

The interaction between 2'3'-cGAMP and STING has been quantitatively characterized by various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC), and structural methods such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM).

Thermodynamic Parameters of 2'3'-cGAMP Binding to Human STING

| STING Variant/Construct | Method | Dissociation Constant (Kᵈ) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (-TΔS) (kcal/mol) | Reference |

| Human STING CTD | ITC | ~4.4 µM (for c-di-GMP) | ~1 | - | - | |

| Human STING H232 | ITC | Sub-micromolar | ~1 | - | - |

Note: The table includes data for the closely related c-di-GMP to provide context on binding affinities. The exact thermodynamic parameters for 2'3'-cGAMP can vary slightly between different studies and experimental conditions.

Structural Determination of Human STING in Complex with 2'3'-cGAMP

| PDB ID | Method | Resolution (Å) | STING Construct | Ligand | Key Structural Features |

| 4KSY | X-ray Diffraction | 1.88 | C-terminal Domain (residues 139-379) | 2'3'-cGAMP | "Closed" conformation of the ligand-binding domain. |

| 7SHP | X-ray Diffraction | - | - | 2'3'-cGAMP analog | Demonstrates binding of modified cGAMP analogs. |

| 6NT5 | Cryo-EM | - | Full-length | Apo (unbound) | Structure of the inactive, full-length STING dimer. |

Signaling Pathway and Experimental Workflow

Visualizing the signaling cascade and the experimental process is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these pathways.

cGAS-STING Signaling Pathway

Caption: cGAS-STING signaling pathway from dsDNA sensing to Type I IFN gene transcription.

Experimental Workflow for Structural Analysis

Caption: Workflow for determining the structural basis of STING-cGAMP interaction.

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following are summarized protocols based on published studies for the structural and biophysical analysis of the STING-cGAMP interaction.

Expression and Purification of Human STING C-Terminal Domain (CTD, residues ~139-379)

This protocol is suitable for obtaining soluble STING protein for crystallographic and ITC studies.

-

Cloning: The DNA sequence encoding human STING residues 139-379 is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal Hexa-histidine (His6) tag followed by a TEV protease cleavage site.

-

Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation at high speed.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20-40 mM imidazole to remove non-specifically bound proteins. The His6-tagged STING protein is eluted with a high concentration of imidazole (e.g., 250-300 mM).

-

Tag Cleavage: The eluted protein is dialyzed against a buffer suitable for TEV protease activity, and the His6-tag is cleaved by incubation with TEV protease overnight at 4°C.

-

Second Affinity Chromatography: The protein solution is passed through the Ni-NTA column again to remove the cleaved His6-tag and any uncleaved protein.

-

Size-Exclusion Chromatography: The flow-through from the second Ni-NTA step is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to obtain highly pure and monodisperse STING CTD. Protein purity is assessed by SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the thermodynamic parameters of the STING-cGAMP interaction.

-

Sample Preparation: Purified STING CTD is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The 2'3'-cGAMP ligand is dissolved in the final dialysis buffer. All solutions are degassed prior to the experiment to avoid bubble formation.

-

ITC Experiment: The STING protein solution (e.g., 20-50 µM) is loaded into the sample cell of the ITC instrument. The 2'3'-cGAMP solution (e.g., 200-500 µM) is loaded into the titration syringe.

-

Titration: A series of small injections of the ligand are made into the protein solution at a constant temperature (e.g., 25°C). The heat released or absorbed upon binding is measured for each injection.

-

Data Analysis: The resulting titration curve is integrated and fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Crystallization and Structure Determination of the STING-cGAMP Complex

This protocol outlines the general steps for obtaining a high-resolution crystal structure.

-

Complex Formation: Purified STING CTD is mixed with a molar excess of 2'3'-cGAMP (e.g., 1:1.5 protein to ligand ratio) and incubated on ice for at least one hour to ensure complex formation.

-

Crystallization Screening: The STING-cGAMP complex is concentrated to 5-10 mg/mL. Initial crystallization conditions are screened using commercial sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. A reported crystallization condition for the STING-cGAMP complex is 27% PEG 3350, 0.1 M Bis-Tris pH 6.8, and 0.2 M NaCl.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a known STING structure as a search model. The model is then refined against the diffraction data, and the 2'3'-cGAMP ligand is built into the electron density map. The final structure is validated for its geometric quality.

This guide provides a foundational understanding of the structural basis for 2'3'-cGAMP binding to STING, supported by quantitative data and detailed experimental approaches. This knowledge is instrumental for the targeted design and development of novel modulators of the cGAS-STING pathway.

References

- 1. rcsb.org [rcsb.org]

- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro STING Activation Using 2'2'-cGAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal viral or bacterial infection, or cellular damage.[1][2] The cyclic GMP-AMP synthase (cGAS)-STING pathway is central to this response.[2][3][4] Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). This molecule then binds to and activates STING, an endoplasmic reticulum-resident protein. STING activation leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFNs) and other inflammatory cytokines.

2'2'-cGAMP is a synthetic analog of the endogenous STING agonist 2'3'-cGAMP. While it contains non-canonical 2'5'-phosphodiester bonds and generally exhibits a lower binding affinity to STING compared to 2'3'-cGAMP, it is still a potent activator of the STING pathway and is frequently used in in vitro assays to study STING activation and screen for potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound in cell-based in vitro assays to monitor and quantify STING pathway activation.

cGAS-STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway initiated by cytosolic dsDNA and the role of cGAMP in activating downstream signaling cascades leading to the production of type I interferons.

Caption: The cGAS-STING signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data for STING agonists in various in vitro assays, providing a reference for expected potencies.

| Agonist | Cell Line | Assay Type | Readout | EC50 | Reference |

| 2'3'-cGAMP | Human PBMCs | ELISA | IFNβ Secretion | ~70 µM | |

| 2'3'-cGAMP | THP-1 | ELISA | IFNβ Secretion | 124 µM | |

| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | ELISA | IFNβ Secretion | 39.7 µM | |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | ELISA | IFNβ Secretion | 10.5 µM | |

| 2'3'-cGAMP | HEK293T | Luciferase Reporter Assay | ISRE-driven Luciferase | Not specified | |

| 2'3'-cGAMP | RAW264.7 | ELISA | CXCL10 Secretion | Not specified |

Experimental Protocols

Protocol 1: Cell-Based STING Activation Reporter Assay

This protocol describes the use of a reporter cell line to quantify STING activation through the measurement of a downstream reporter gene, such as luciferase, under the control of an IFN-stimulated response element (ISRE).

Materials:

-

HEK293T or THP-1 reporter cell line expressing an ISRE-luciferase construct.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

-

This compound sodium salt

-

Transfection reagent (for cell lines with low permeability to cGAMP, like HEK293T).

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Seeding:

-

Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

-

Incubate overnight at 37°C in a CO2 incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in sterile water or culture medium.

-

Perform serial dilutions of this compound to create a dose-response curve.

-

For HEK293T cells, which require permeabilization, pre-incubate the this compound dilutions with a suitable transfection reagent according to the manufacturer's instructions.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound (or the cGAMP-transfection reagent complex).

-

Include appropriate controls: vehicle-only (negative control) and a known STING agonist like 2'3'-cGAMP (positive control).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (vehicle control) from all readings.

-

Plot the luminescence signal as a function of the this compound concentration.

-

Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Measurement of Cytokine Secretion by ELISA

This protocol measures the production and secretion of downstream cytokines, such as IFN-β or TNF-α, following STING activation.

Materials:

-

Human THP-1 monocytes or murine RAW 264.7 macrophages.

-

Complete cell culture medium.

-

This compound sodium salt

-

96-well cell culture plates

-

ELISA kits for IFN-β and TNF-α

-

Plate reader

Methodology:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from Protocol 1 for cell seeding and treatment with this compound. Transfection reagents may not be necessary for immune cell lines like THP-1 or RAW 264.7.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

-

ELISA:

-

Perform the ELISA for the target cytokine (e.g., IFN-β) on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Determine the concentration of the cytokine in each sample from the standard curve.

-

Plot the cytokine concentration as a function of the this compound concentration and calculate the EC50 value.

-

Protocol 3: Western Blot Analysis of STING Pathway Phosphorylation

This protocol assesses the phosphorylation status of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3.

Materials:

-

Cell line of interest (e.g., THP-1, RAW 264.7).

-

6-well cell culture plates.

-

This compound sodium salt.

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations for a shorter duration, typically ranging from 1 to 4 hours, to capture peak phosphorylation events.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.

-

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for an in vitro STING activation assay using this compound.

Caption: A generalized experimental workflow for assessing STING activation.

References

Application Notes and Protocols for 2'2'-cGAMP Delivery into Cells

Introduction

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system. Synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, it binds to and activates the STING (Stimulator of Interferon Genes) protein.[1][2][3] This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective anti-viral and anti-tumor response.[1][4] The therapeutic potential of STING agonists like cGAMP in cancer immunotherapy and as vaccine adjuvants is an area of intense research.

However, the therapeutic application of exogenous cGAMP is hampered by significant delivery challenges. As a hydrophilic, double-negatively charged molecule, cGAMP cannot efficiently cross the cell membrane to reach its cytosolic target, STING. Furthermore, it is susceptible to degradation by extracellular enzymes. To overcome these barriers, various delivery strategies have been developed.

This document provides an overview and detailed protocols for the most common methods of delivering 2'2'-cGAMP and its more studied isomer, 2'3'-cGAMP, into cells for research and therapeutic development. While the focus of this document is this compound, the principles and protocols described are largely applicable to 2'3'-cGAMP, the high-affinity endogenous ligand for STING.

STING Signaling Pathway

Upon successful delivery into the cytoplasm, cGAMP binds to the STING dimer located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons and other inflammatory cytokines.

Comparison of cGAMP Delivery Methods

Several methods are available for delivering cGAMP into cells, each with distinct advantages and disadvantages. The choice of method often depends on the cell type, experimental goals, and the need for in vitro versus in vivo application.

| Delivery Method | Principle | Typical Cell Types | cGAMP Conc. | Key Outcome | Advantages | Disadvantages | Source |

| Lipid Nanoparticles (LNPs) | Encapsulation in lipid-based carriers to facilitate membrane fusion and endosomal escape. | Pancreatic cancer cells, Macrophages (RAW 264.7) | 0.5 - 5 µg/mL | Enhanced cellular uptake and STING activation compared to free cGAMP. | High efficiency, protects cGAMP from degradation, suitable for in vivo use. | Can exhibit cytotoxicity at higher concentrations, requires formulation expertise. | |

| Lipofection | Complexation with cationic lipids (e.g., Lipofectamine) to neutralize charge and promote endocytosis. | HEK293T, EA.hy926, Macrophages (BMDMs) | 1 - 2.5 µg / well (24-well) | Potent induction of IFN-β and downstream signaling (p-IRF3). | Widely available commercial reagents, straightforward protocol. | Potential for cytotoxicity, efficiency is highly cell-type dependent. | |

| Polymersomes | Encapsulation within self-assembled amphiphilic block copolymer vesicles. | B16-F10 melanoma | 10 - 20 µg / mouse (in vivo) | 40-fold improved half-life of cGAMP, significant tumor growth inhibition. | High stability, allows for systemic administration, enhances pharmacokinetics. | Complex formulation, potential for accumulation in liver and spleen. | |

| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent conjugation with short, often cationic, peptides that traverse the cell membrane. | Various | N/A (Varies widely) | Facilitates intracellular delivery of various cargo, including nucleic acids. | Low cytotoxicity, high penetration efficiency. | Can lack cell specificity, stability may need improvement. | |

| Electroporation | Application of an electrical field to transiently permeabilize the cell membrane. | Various | N/A (Varies widely) | Direct delivery of molecules into the cytoplasm. | High efficiency for a broad range of cell types, rapid. | High cell mortality, requires specialized equipment, optimization is critical. |

General Experimental Workflow

A typical experiment to assess the efficacy of cGAMP delivery involves cell seeding, delivery via a chosen method, incubation, and subsequent analysis of STING pathway activation and cellular response.

Detailed Experimental Protocols

Protocol 1: Lipofection-Mediated Delivery of cGAMP

This protocol is adapted from methods using Lipofectamine 3000 and is suitable for adherent cell lines. Optimization is critical for each cell type.

Materials:

-

Target cells (e.g., EA.hy926, HEK293T, RAW 264.7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Opti-MEM™ I Reduced Serum Medium

-

This compound (lyophilized powder, reconstitute in sterile water)

-

Lipofectamine™ 3000 Reagent

-

P3000™ Reagent

-

Sterile 1.5 mL microcentrifuge tubes

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate (e.g., 5 x 10⁴ cells/well) so they reach 60-70% confluency at the time of transfection.

-

Preparation of cGAMP Complex (per well): a. In a 1.5 mL tube, dilute the desired amount of cGAMP (e.g., starting with 1-2.5 µg) and P3000™ Reagent into 65 µL of Opti-MEM™. A 1:2 ratio of cGAMP (µg) to P3000™ (µL) is a good starting point (e.g., for 2.5 µg cGAMP, use 5 µL P3000™). b. Mix gently by vortexing at medium speed.

-

Preparation of Lipid Complex (per well): a. In a separate 1.5 mL tube, dilute Lipofectamine™ 3000 reagent in 65 µL of Opti-MEM™. A 1:3 ratio of cGAMP (µg) to Lipofectamine™ 3000 (µL) is recommended (e.g., for 2.5 µg cGAMP, use 7.5 µL Lipofectamine™ 3000). b. Mix gently by vortexing at medium speed.

-

Formation of Transfection Complex: a. Combine the diluted cGAMP complex (from step 2) with the diluted lipid complex (from step 3). b. Mix immediately by vortexing at medium speed. c. Incubate for 15 minutes at room temperature to allow transfection complexes to form.

-

Transfection: a. Carefully add the ~130 µL of transfection complex drop-wise to the cells in the 24-well plate. Swirl the plate gently to ensure even distribution. b. Incubate the cells at 37°C in a CO₂ incubator for 6-24 hours before analysis. For sensitive cells, the medium can be replaced with fresh complete medium after 4-6 hours.

Critical Notes:

-

Optimization: The optimal ratios of cGAMP:P3000™:Lipofectamine™ 3000 are highly cell-type dependent and must be determined empirically.

-

Toxicity: Excessive amounts of lipofection reagent can be toxic to cells. Monitor cell morphology and perform viability assays.

-

Serum: Perform transfections in serum-free medium like Opti-MEM™ for best efficiency.

Protocol 2: Lipid Nanoparticle (LNP) Formulation and Delivery

This protocol provides a general overview of LNP formulation for cGAMP delivery, a method that has shown success in vitro and in vivo. Specific lipid compositions and ratios will vary.

Materials:

-

Ionizable cationic lipid (e.g., LHHK)

-

Helper lipids (e.g., cholesterol, DSPC)

-

PEG-lipid (e.g., DMG-PEG 2000)

-

This compound solution

-

Ethanol

-

Buffer (e.g., citrate buffer, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

-

Dialysis or tangential flow filtration (TFF) system for purification

Procedure:

-

Preparation of Lipid Stock: Prepare a stock solution of the ionizable lipid, helper lipids, and PEG-lipid in ethanol at a defined molar ratio.

-

Preparation of Aqueous Phase: Prepare a solution of this compound in an acidic buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged cGAMP.

-

LNP Formation (Microfluidic Mixing): a. Load the lipid-ethanol solution into one syringe and the cGAMP-aqueous solution into another. b. Use a microfluidic mixing device to rapidly mix the two phases at a controlled flow rate ratio (e.g., 3:1 aqueous:organic). The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the cGAMP.

-

Purification and Buffer Exchange: a. Remove residual ethanol and unencapsulated cGAMP by dialyzing the LNP solution against PBS (pH 7.4) overnight or by using a TFF system.

-

Characterization: a. Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Typical sizes range from 80-180 nm with a PDI < 0.2. b. Determine cGAMP encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen) after lysing the LNPs with a detergent.

-

Cellular Delivery: a. Dilute the purified cGAMP-LNPs to the desired final concentration in cell culture medium. b. Add the diluted LNPs to cells and incubate for the desired period (e.g., 24 hours) before performing downstream analysis. For example, concentrations of 0.5 µg/mL to 5 µg/mL have been tested on human pancreatic duct epithelial cells.

Protocol 3: Electroporation-Mediated Delivery

Electroporation uses a high-voltage electrical pulse to create temporary pores in the cell membrane. This protocol provides a general guideline; parameters must be optimized for your specific electroporator and cell type.

Materials:

-

Target cells (suspension or trypsinized adherent cells)

-

Electroporation buffer (commercial or lab-made, e.g., Opti-MEM™ or PBS)

-

This compound solution

-

Electroporator and compatible sterile cuvettes (e.g., 2 mm or 4 mm gap)

-

Complete culture medium, pre-warmed to 37°C

Procedure:

-

Cell Preparation: a. Harvest cells and wash them with ice-cold, serum-free medium or electroporation buffer. b. Resuspend the cell pellet in cold electroporation buffer at a high density (e.g., 1 x 10⁷ cells/mL).

-

Electroporation: a. Place electroporation cuvettes and microcentrifuge tubes on ice. b. In a sterile tube, mix a small volume of the cell suspension (e.g., 100 µL) with the desired amount of this compound. c. Transfer the cell/cGAMP mixture to a chilled electroporation cuvette, avoiding bubbles. d. Place the cuvette in the electroporator chamber and deliver the electrical pulse. (Starting parameters for mammalian cells could be a square wave pulse at 100-150 V for 5-10 ms, but this varies greatly).

-

Cell Recovery: a. Immediately after the pulse, add 0.5-1.0 mL of pre-warmed complete culture medium to the cuvette to aid recovery. b. Gently transfer the entire volume from the cuvette to a well of a culture plate containing fresh, pre-warmed medium. c. Incubate at 37°C. Allow cells to recover for at least 12-24 hours before analysis.

Critical Notes:

-

Optimization is Essential: Electroporation efficiency and cell viability are highly dependent on pulse voltage, duration, buffer composition, and cell density. A systematic optimization is required.

-

Cell Viability: Expect significant cell death. Always include a "no pulse" control and a "pulse without cGAMP" control to assess viability and baseline STING activation.

Downstream Analysis Methods

To confirm successful delivery and activation of the STING pathway, several downstream assays can be performed.

-

Western Blotting:

-

Purpose: To detect the phosphorylation of key signaling proteins.

-

Targets: Phospho-TBK1 (Ser172) and Phospho-IRF3 (Ser396).

-

Procedure: Lyse cells 6-12 hours post-delivery, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against the phosphorylated and total forms of the proteins.

-

-

Quantitative RT-PCR (RT-qPCR):

-

Purpose: To measure the transcriptional upregulation of STING target genes.

-

Targets: IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).

-

Procedure: Isolate total RNA from cells 4-8 hours post-delivery, reverse transcribe to cDNA, and perform qPCR using target-specific primers.

-

-

ELISA or Reporter Assays:

-

Purpose: To quantify the secretion of IFN-β protein or to use a reporter system for IFN-I signaling.

-

ELISA: Collect cell culture supernatant 18-24 hours post-delivery and use a commercial ELISA kit to measure the concentration of secreted IFN-β.

-

Reporter Assay: Use a cell line engineered to express a reporter gene (e.g., Luciferase or SEAP) under the control of an IFN-stimulated response element (ISRE). Measure reporter activity 18-24 hours post-delivery.

-

References

Application Notes and Protocols for Inducing Type I Interferon with 2'2'-cGAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction